molecular formula C7H8LiNO2S B6151683 lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate CAS No. 1956367-36-4

lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate

Cat. No.: B6151683
CAS No.: 1956367-36-4
M. Wt: 177.1
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Description

Lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate is an organolithium compound that features a thiazole ring substituted with a carboxylate group and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate typically involves the reaction of 5-(propan-2-yl)-1,3-thiazole-2-carboxylic acid with a lithium base. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction. The reaction can be represented as follows:

5-(propan-2-yl)-1,3-thiazole-2-carboxylic acid+LiOHlithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate+H2O\text{5-(propan-2-yl)-1,3-thiazole-2-carboxylic acid} + \text{LiOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 5-(propan-2-yl)-1,3-thiazole-2-carboxylic acid+LiOH→lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylate group can be reduced to an alcohol or aldehyde.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

Lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile, attacking electrophilic centers in various substrates. The thiazole ring can participate in π-π stacking interactions, while the carboxylate group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) 5-(methyl)-1,3-thiazole-2-carboxylate
  • Lithium(1+) 5-(ethyl)-1,3-thiazole-2-carboxylate
  • Lithium(1+) 5-(butyl)-1,3-thiazole-2-carboxylate

Uniqueness

Lithium(1+) 5-(propan-2-yl)-1,3-thiazole-2-carboxylate is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity and interaction with molecular targets, making it distinct from other similar compounds with different alkyl substituents.

Properties

CAS No.

1956367-36-4

Molecular Formula

C7H8LiNO2S

Molecular Weight

177.1

Purity

95

Origin of Product

United States

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